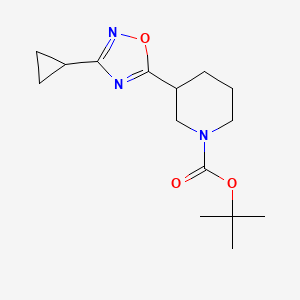![molecular formula C12H19NO4 B2816625 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid CAS No. 2344679-32-7](/img/structure/B2816625.png)
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas at a temperature below 0°C . It is also known as "tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate" .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O2 . This code provides a unique identifier for the compound, which can be used to retrieve its molecular structure from databases .Chemical Reactions Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.27 . It appears as a white to light yellow powder or crystal .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis of Biologically Active Compounds : Carboxylic acids and their derivatives play crucial roles in the synthesis of compounds with a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The versatility of these compounds in chemical reactions makes them valuable for developing new pharmaceuticals and materials (Turek et al., 2017).
Environmental Chemistry
- Degradation and Environmental Impact : Studies on the environmental degradation of polyfluoroalkyl chemicals, which may include carboxylic acid derivatives, highlight the complexity of their environmental fate and the need for effective treatment methods. These compounds' persistence and potential toxic effects necessitate ongoing research into their behavior and degradation in the environment (Liu & Mejia Avendaño, 2013).
Biochemistry and Microbial Processes
- Microbial Degradation and Bio-Valorization : Innovative approaches in microbial degradation and bio-valorization of organic wastes have been explored to produce valuable chemicals, including medium-chain carboxylic acids. These studies demonstrate the potential of engineered microbial processes in converting waste into useful products, highlighting a sustainable pathway for chemical synthesis and waste management (Liu et al., 2023).
Material Science
- Polyhydroxyalkanoates Production : Research into polyhydroxyalkanoates (PHAs) and related compounds, such as hydroxyalkanoic acids, underscores the significance of carboxylic acids in producing biodegradable plastics and other materials. The exploration of novel pathways for PHAs synthesis and recovery, including the use of carboxylic acid derivatives, indicates the expanding role of these compounds in developing sustainable materials (Yáñez et al., 2020).
Medicinal Chemistry
- Bioisosteres of Carboxylic Acids : The exploration of carboxylic acid bioisosteres for drug development reflects the ongoing need to improve pharmacokinetic properties and reduce potential toxicity. Novel carboxylic acid substitutes aim to maintain or enhance biological activity while overcoming the limitations of the carboxylate moiety (Horgan & O’ Sullivan, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is noted that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as the one provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
Given its role in protacs, it can be inferred that it influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . By tagging certain proteins for degradation, it can alter cellular processes and potentially lead to therapeutic effects .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYATAKAQIZUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-32-7 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)
![N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2816545.png)









![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)
